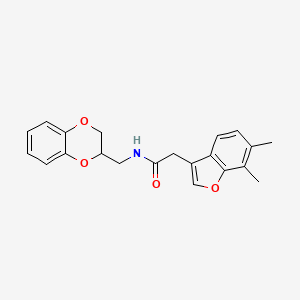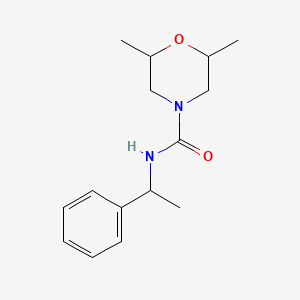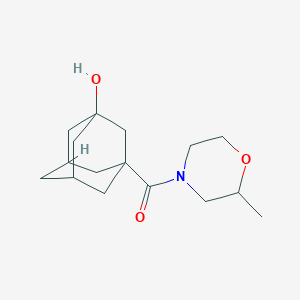![molecular formula C14H16N2O2 B7566074 4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine](/img/structure/B7566074.png)
4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine, also known as POM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. POM is a heterocyclic compound that contains both a morpholine and an oxazole ring. Its unique structure makes it a promising candidate for use as a pharmaceutical intermediate, as well as in the field of organic synthesis.
作用机制
The mechanism of action of 4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in cellular processes. For example, 4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine has been shown to inhibit the activity of the enzyme DNA topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling pathways.
Biochemical and Physiological Effects
4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of various fungal and bacterial strains.
实验室实验的优点和局限性
One of the main advantages of 4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine is its versatility as a building block for the synthesis of various compounds. Its unique structure allows it to be easily modified, making it a valuable tool for organic chemists. However, one limitation of 4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine is its relatively low solubility in water, which can make it difficult to work with in certain applications.
未来方向
There are several potential future directions for research involving 4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine. One area of interest is the development of 4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine-based compounds for use as anticancer agents. Another potential direction is the synthesis of 4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine derivatives with improved solubility and bioavailability. Additionally, 4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine could be used as a tool for the development of new synthetic methods and the synthesis of complex natural products.
合成方法
The synthesis of 4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine involves a multi-step process that requires the use of several reagents and solvents. One of the most common methods for synthesizing 4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine involves the reaction of 2-phenyl-4-chloromethyl oxazole with morpholine in the presence of a base such as potassium carbonate. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
科学研究应用
4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine has been extensively studied for its potential applications in various fields, including medicinal chemistry and organic synthesis. In medicinal chemistry, 4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine has been shown to have anticancer, antifungal, and antibacterial properties. It has also been investigated as a potential treatment for Alzheimer's disease due to its ability to inhibit the aggregation of amyloid beta peptides.
In the field of organic synthesis, 4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine has been used as a building block for the synthesis of various compounds. Its unique structure allows it to be easily modified, making it a versatile tool for organic chemists.
属性
IUPAC Name |
4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-4-12(5-3-1)14-15-13(11-18-14)10-16-6-8-17-9-7-16/h1-5,11H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRKORVVGIGIMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=COC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Cyclohexyl-3-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]-1-methylurea](/img/structure/B7566003.png)
![1-(5-Fluoro-2-methylphenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7566012.png)

![N-[1-(furan-2-yl)ethyl]quinazolin-4-amine](/img/structure/B7566029.png)
![N-[1-[2-(dimethylamino)-2-oxoethyl]indol-5-yl]pyrrolidine-1-carboxamide](/img/structure/B7566031.png)
![5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole](/img/structure/B7566043.png)


![2-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B7566077.png)
![N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B7566081.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-pyridin-2-ylethyl)urea](/img/structure/B7566084.png)
![N-[1-(3-chlorophenyl)ethyl]-N,3-dimethylbenzamide](/img/structure/B7566089.png)
![N-[[3-(butanoylamino)phenyl]methyl]-7-methoxy-2-methylquinoline-3-carboxamide](/img/structure/B7566095.png)